Cas no 1006872-82-7 (2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone)

2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone
- 4(1H)-Pyrimidinone, 2-amino-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-
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- Inchi: 1S/C9H12FN3O4/c10-6-7(16)4(3-14)17-8(6)13-2-1-5(15)12-9(13)11/h1-2,4,6-8,14,16H,3H2,(H2,11,12,15)/t4-,6+,7-,8-/m1/s1
- InChI Key: BCZCJFDTXSJBPW-PXBUCIJWSA-N
- SMILES: C1(N)N([C@@H]2O[C@H](CO)[C@@H](O)[C@@H]2F)C=CC(=O)N=1
Experimental Properties
- Density: 1.82±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (9.6 g/l) (25 º C),
2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD70002793-5mg |
2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one |
1006872-82-7 | 97% | 5mg |
$980 | 2024-07-18 | |
Crysdot LLC | CD70002793-10mg |
2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one |
1006872-82-7 | 97% | 10mg |
$1780 | 2024-07-18 | |
Alichem | A089005621-5mg |
2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one |
1006872-82-7 | 97% | 5mg |
$1052.64 | 2023-09-04 | |
Alichem | A089005621-10mg |
2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one |
1006872-82-7 | 97% | 10mg |
$1855.26 | 2023-09-04 |
2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone Related Literature
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
Additional information on 2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone
Introduction to 2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone (CAS No. 1006872-82-7)
2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone is a significant compound in the field of medicinal chemistry, particularly in the development of nucleoside analogs. This compound, identified by its CAS number 1006872-82-7, has garnered attention due to its structural complexity and potential biological activity. The molecule features a pyrimidine core modified with a fluorinated sugar moiety, which is a common strategy in antiviral and anticancer drug design.
The structural framework of 2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone incorporates a fluorine atom at the 2-deoxy position of the beta-D-arabinofuranosyl group. Fluorine substitution in nucleoside analogs often enhances metabolic stability, bioavailability, and binding affinity to biological targets. This modification is particularly relevant in the context of antiviral therapies, where such enhancements can lead to more effective drug candidates.
Recent research has highlighted the importance of fluorinated nucleoside analogs in combating viral infections, including RNA viruses such as influenza and hepatitis C. The fluorine atom in 2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone may contribute to inhibiting viral polymerases by disrupting normal nucleotide incorporation or by increasing the energy barrier for enzymatic hydrolysis. Such mechanisms are critical for developing drugs that can selectively target viral pathogens without significant toxicity to host cells.
In addition to its antiviral potential, the compound’s structure suggests possible applications in anticancer therapy. Pyrimidine derivatives are well-documented for their ability to interfere with DNA and RNA synthesis, making them valuable candidates for chemotherapeutic agents. The presence of a fluorinated sugar group may further modulate the compound’s interactions with enzymes involved in cell proliferation, such as kinases and polymerases.
One of the most compelling aspects of 2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone is its synthetic accessibility and versatility. Researchers have demonstrated methods for its preparation that leverage well-established protocols in glycosylation and pyrimidine chemistry. This accessibility allows for rapid exploration of derivatives and modifications, which is essential for optimizing drug properties such as solubility, pharmacokinetics, and target specificity.
The compound’s potential is further underscored by its compatibility with modern drug discovery technologies. High-throughput screening (HTS) and computational modeling can be effectively applied to evaluate 2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone and its derivatives for activity against various biological targets. Such approaches are integral to identifying lead compounds that can progress through preclinical and clinical development pipelines.
Current research trends indicate that fluorinated nucleoside analogs like 1006872-82-7 are being increasingly explored for their ability to modulate enzyme activity through steric and electronic effects. For instance, studies have shown that fluorine substitution can alter the conformational dynamics of enzymes, thereby affecting their catalytic efficiency. This principle is particularly relevant for enzymes such as RNA-dependent RNA polymerases (RdRp), which are central to viral replication cycles.
The development of 2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone also aligns with broader trends in medicinal chemistry toward designing molecules with enhanced pharmacological profiles. Attributes such as prolonged half-life, reduced immunogenicity, and improved tissue distribution are critical for successful drug candidates. The structural features of this compound suggest that it may exhibit these desirable properties when further optimized.
From a mechanistic standpoint, the fluorine atom in 1006872-82-7 could influence both uptake and metabolism. Fluorinated compounds often exhibit increased lipophilicity, which can enhance membrane permeability and cellular uptake. Conversely, metabolic stability must be carefully balanced to prevent accumulation of toxic intermediates. These considerations are integral to rational drug design and highlight the need for comprehensive pharmacokinetic studies.
In conclusion, 2-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-4(1H)-pyrimidinone represents a promising candidate for therapeutic intervention in infectious diseases and cancer. Its unique structural features—particularly the fluorinated sugar moiety—offer multiple avenues for biological activity modulation. As research continues to uncover new applications for fluorinated nucleoside analogs, compounds like 1006872-82-7 will likely play a significant role in future drug development efforts.
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